(S)-N-acetyl-4-bromophenylalanine
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Overview
Description
(S)-N-acetyl-4-bromophenylalanine is a chiral amino acid derivative with a bromine atom attached to the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-acetyl-4-bromophenylalanine typically involves the bromination of (S)-N-acetylphenylalanine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the para position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances reproducibility.
Chemical Reactions Analysis
Types of Reactions
(S)-N-acetyl-4-bromophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using Pd/C and hydrogen gas.
Major Products
Substitution: Formation of (S)-N-acetyl-4-aminophenylalanine or (S)-N-acetyl-4-thiophenylalanine.
Oxidation: Formation of (S)-N-acetyl-4-bromoquinone derivatives.
Reduction: Formation of (S)-N-acetylphenylalanine.
Scientific Research Applications
(S)-N-acetyl-4-bromophenylalanine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of peptide-based drugs and enzyme inhibitors.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Utilized in the study of enzyme-substrate interactions and protein engineering.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-N-acetyl-4-bromophenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the binding affinity of the compound to its target. Additionally, the acetyl group can undergo hydrolysis, releasing the active phenylalanine derivative that exerts its biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-N-acetylphenylalanine: Lacks the bromine atom, resulting in different reactivity and binding properties.
(S)-N-acetyl-4-chlorophenylalanine: Contains a chlorine atom instead of bromine, leading to variations in chemical reactivity and biological activity.
(S)-N-acetyl-4-fluorophenylalanine: Contains a fluorine atom, which significantly alters the compound’s electronic properties and interactions.
Uniqueness
(S)-N-acetyl-4-bromophenylalanine is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom’s size and electronegativity influence the compound’s reactivity and its ability to form halogen bonds, making it a valuable tool in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
(2S)-2-acetamido-3-(4-bromophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCUXIARELPUCD-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425127 |
Source
|
Record name | N-Acetyl-4-bromo-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171095-12-8 |
Source
|
Record name | N-Acetyl-4-bromo-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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